
(S)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine, which undergoes a series of reactions to introduce the ethanamine group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum efficiency and yield.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.
1-(6-methoxypyridin-2-yl)ethan-1-amine: The non-hydrochloride form of the compound.
6-methoxypyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
(S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the methoxy group, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
(1S)-1-(6-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)7-4-3-5-8(10-7)11-2;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
BJECRXPIVXYRNL-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=CC=C1)OC)N.Cl |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
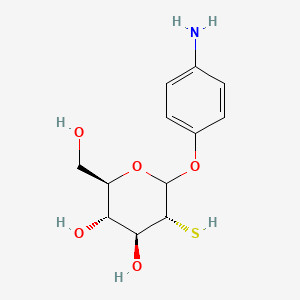
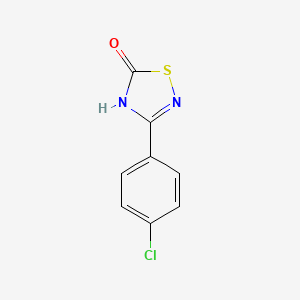
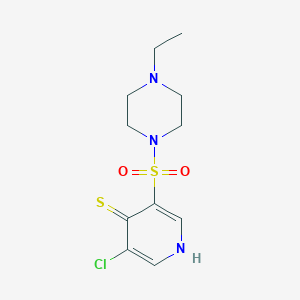
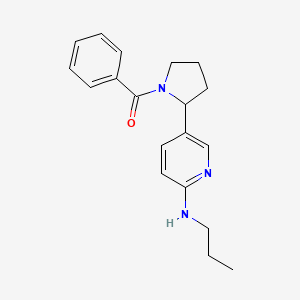
![2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15061816.png)
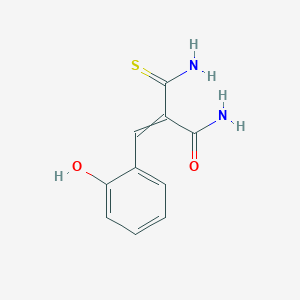
![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)
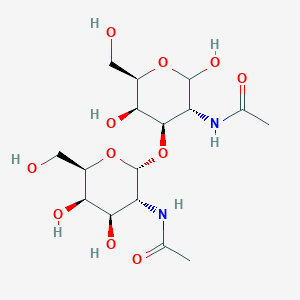
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
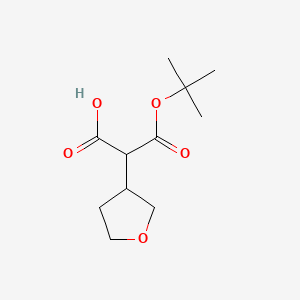
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)
